2-Fluoro-4-(trifluoromethyl)cinnamic acid

Overview

Description

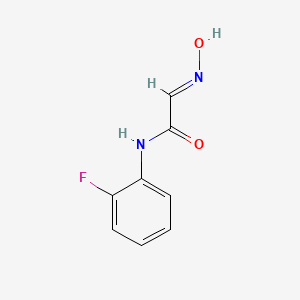

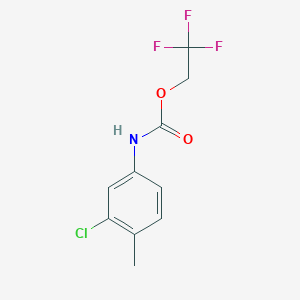

2-Fluoro-4-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C10H6F4O2 . It has a molecular weight of 234.15 g/mol . The IUPAC name for this compound is (E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-(trifluoromethyl)cinnamic acid is InChI=1S/C10H6F4O2/c11-8-5-7 (10 (12,13)14)3-1-6 (8)2-4-9 (15)16/h1-5H, (H,15,16)/b4-2+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Fluoro-4-(trifluoromethyl)cinnamic acid has a molecular weight of 234.15 g/mol . It has a XLogP3-AA value of 2.9, which is a measure of its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)cinnamic acid: Scientific Research Applications:

Computational Chemistry and Molecular Studies

This compound’s molecular properties, including steric and electronic aspects, have been explored using molecular orbital and empirical methods. Such studies are crucial for understanding the reactivity and interaction of the molecule with other compounds in various chemical processes .

Ionization and Spectroscopy

Research has been conducted on the ionization constant and UV-spectra of 2-Fluoro-4-(trifluoromethyl)cinnamic acid. These studies are important for applications in analytical chemistry, where understanding the ionization behavior of compounds is essential for techniques like mass spectrometry .

Safety and Hazard Controls

Engineering controls have been studied to ensure safe handling of this compound in laboratory settings. This is vital for occupational safety and health, particularly in industrial or large-scale research environments .

Material Safety Data Sheets (MSDS)

The MSDS for 2-Fluoro-4-(trifluoromethyl)cinnamic acid provides detailed information on handling, storage, and disposal of the compound, which is essential for laboratory safety and environmental protection .

Chemical Properties and Data

Databases like the NIST Chemistry WebBook provide comprehensive chemical data, including molecular weight and structural information. This is useful for researchers needing precise data for experimental design and analysis .

Safety and Hazards

2-Fluoro-4-(trifluoromethyl)cinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It is a fluorinated derivative of cinnamic acid, which is a precursor to the sweetener aspartame via enzyme-catalysed amination to give phenylalanine . This suggests that 2-Fluoro-4-(trifluoromethyl)cinnamic acid might interact with similar biochemical pathways.

Pharmacokinetics

It is known to cause irritation upon contact with skin and eyes, and upon inhalation , suggesting that it can be absorbed through these routes.

Result of Action

It is known to cause irritation to the eyes, skin, and respiratory system , indicating that it may have cytotoxic effects or induce an inflammatory response.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethyl)cinnamic acid. It should be stored in a dry, cool, and well-ventilated place . Dust formation should be avoided, and adequate ventilation should be ensured during handling .

properties

IUPAC Name |

(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBLGORXWYIISR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420780 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethyl)cinnamic acid | |

CAS RN |

262608-88-8 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262608-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)